molecular formula C10H15N B13063668 (S)-N-Methyl-1-(m-tolyl)ethan-1-amine

(S)-N-Methyl-1-(m-tolyl)ethan-1-amine

Cat. No.: B13063668
M. Wt: 149.23 g/mol
InChI Key: FUGUGUMJMRPTNK-VIFPVBQESA-N
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Description

Overview of Chiral Amines as Indispensable Synthons and Chiral Auxiliaries

In the realm of asymmetric synthesis, chiral amines serve two primary functions: as versatile building blocks (synthons) and as effective chiral auxiliaries. sigmaaldrich.com

As synthons , chiral amines are incorporated directly into the structure of the target molecule. sigmaaldrich.com Their pre-existing stereocenter provides a foundation for the construction of more complex chiral structures. A notable example is the use of (S)-2-amino-3-methylbutane in the synthesis of the potassium channel opener BPDZ-44. sigmaaldrich.com The straightforward incorporation of this chiral amine is a key step in achieving the desired stereochemistry of the final product.

As chiral auxiliaries , these amines are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org This strategy allows for the introduction of chirality with a high degree of control. For instance, 1-phenylethylamine (B125046) has been widely used as a chiral auxiliary in the diastereoselective addition of nucleophiles to imine derivatives. sci-hub.se The presence of the chiral amine directs the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer.

The utility of chiral amines extends to their use as chiral bases in enantioselective deprotonation reactions and as resolving agents for racemic mixtures of acids. sigmaaldrich.com Their versatility has made them indispensable tools for synthetic organic chemists.

The Position of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine within Modern Chiral Amine Research

This compound belongs to the family of chiral benzylic amines, a class of compounds that has garnered significant attention in synthetic chemistry. While specific research directly focused on this compound is not extensively documented in publicly available literature, its structural analogues and the broader class of N-methylated amines are of considerable interest.

N-methylated amines are prevalent in many biologically active compounds and often exhibit improved pharmacological properties compared to their primary or secondary amine counterparts. researchgate.net The introduction of a methyl group on the nitrogen atom can influence factors such as a molecule's lipophilicity and its ability to cross biological membranes. researchgate.net

The synthesis of chiral N-methylated amines is an active area of research. Traditional methods often involve reductive amination, which can require harsh conditions. researchgate.net Modern approaches focus on more efficient and environmentally benign catalytic methods.

Given the established importance of chiral amines and the growing interest in N-methylated compounds, this compound represents a potentially valuable, though currently under-explored, building block in asymmetric synthesis. Its structure suggests potential applications as a chiral auxiliary or as a synthon in the development of novel pharmaceuticals and other fine chemicals. Further research into the reactivity and applications of this specific compound could unveil new and efficient synthetic methodologies.

Physicochemical Properties of Related Tolyl-ethanamines

The following table provides a summary of the physicochemical properties of structurally related tolyl-ethanamine compounds. This data offers context for the potential characteristics of this compound.

Property(S)-1-Phenyl-2-(p-tolyl)ethylamine
Molecular Formula C15H17N lookchem.com
Molecular Weight 211.30 g/mol lookchem.com
Melting Point 140.5 °C lookchem.com
Boiling Point 317.8 °C at 760 mmHg lookchem.com
Flash Point 164 °C lookchem.com
Density 1.02 g/cm³ lookchem.com
pKa 8.89 ± 0.10 (Predicted) lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1S)-N-methyl-1-(3-methylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1

InChI Key

FUGUGUMJMRPTNK-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)NC

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC

Origin of Product

United States

Synthetic Methodologies for S N Methyl 1 M Tolyl Ethan 1 Amine

Asymmetric Synthetic Approaches

Asymmetric synthesis provides several pathways to enantiomerically enriched amines by employing chiral elements to direct the formation of the desired stereoisomer.

Enantioselective Reduction of Prochiral Precursors (e.g., Ketimines, Imines)

A direct and effective method for synthesizing chiral amines is the enantioselective reduction of prochiral ketimines or imines. This approach involves the conversion of a ketone, in this case, 3'-methylacetophenone (B52093), into an imine, which is then asymmetrically reduced to the target amine. The success of this method hinges on the choice of a suitable chiral reducing agent or catalyst that can effectively differentiate between the two prochiral faces of the imine. While specific examples detailing the reduction of an N-methyl imine derived from 3'-methylacetophenone are not extensively documented in readily available literature, the general principle is well-established for a wide range of analogous aromatic ketimines.

Diastereoselective Synthesis through Chiral Auxiliary Control

The use of chiral auxiliaries is a powerful strategy for diastereoselective synthesis. nih.govnih.gov In this methodology, a prochiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions on this intermediate are directed by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Commonly used chiral auxiliaries for the synthesis of chiral amines include derivatives of phenylglycinol, pseudoephedrine, and sulfinamides. nih.govnih.govyale.edu For instance, a prochiral ketone like 3'-methylacetophenone could be condensed with a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. mdpi.com Reduction of this imine would lead to a mixture of diastereomers, which can often be separated chromatographically. Subsequent removal of the chiral auxiliary, typically by hydrogenolysis for benzyl-type auxiliaries, would yield the target chiral amine. mdpi.com

Ellman's auxiliary, tert-butanesulfinamide, is another widely used reagent for the asymmetric synthesis of amines. yale.edu The condensation of 3'-methylacetophenone with (R)- or (S)-tert-butanesulfinamide would yield a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, provides the desired chiral primary amine, which can then be N-methylated.

Auxiliary TypeGeneral Reaction SchemeKey Features
Phenyl-based auxiliariesKetone + Chiral Benzylamine -> Chiral Imine -> Diastereoselective Reduction -> Auxiliary RemovalCommercially available in both enantiomeric forms; removal often via hydrogenolysis.
Sulfinamide auxiliariesKetone + Chiral Sulfinamide -> Chiral Sulfinylimine -> Diastereoselective Reduction -> Auxiliary RemovalHigh diastereoselectivities achievable; broad substrate scope. yale.edu
PseudoephedrineCarboxylic Acid + Pseudoephedrine -> Amide -> Diastereoselective Alkylation -> Product CleavagePrimarily used for asymmetric alkylation to form α-chiral carbonyl compounds which can be converted to amines. nih.gov

Reductive Amination Strategies for Chiral Amine Formation

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.org To achieve enantioselectivity, this reaction can be performed using a chiral amine source, a chiral reducing agent, or a chiral catalyst.

Catalytic Synthesis Routes

Catalytic methods offer highly efficient and atom-economical pathways to chiral amines, often with excellent enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of prochiral imines are powerful industrial-scale methods for the synthesis of chiral amines. researchgate.net These reactions utilize transition metal complexes with chiral ligands to deliver hydrogen stereoselectively. Iridium, rhodium, and ruthenium complexes are commonly employed for this purpose.

The direct asymmetric hydrogenation of N-alkyl imines, such as the N-methyl imine of 3'-methylacetophenone, has been a challenging transformation due to potential catalyst deactivation by the basic amine product. However, recent advancements have led to the development of robust catalysts capable of achieving high enantioselectivities. For instance, cationic Iridium(III) hydride complexes containing P-stereogenic MaxPHOX ligands have been shown to be effective for the direct asymmetric hydrogenation of various N-methyl and N-alkyl imines with high enantioselectivity.

Catalyst SystemSubstrate TypeTypical ConditionsEnantioselectivity
Ir(III)H-MaxPHOXAromatic N-methyl ketiminesH₂ (gas), organic solventHigh (up to 94% ee for analogues)
RuCl(S,S)-TsdpenCyclic iminesHCOOH/NEt₃, organic solventHigh (up to 97% ee for analogues)

While a specific example for the m-tolyl substrate is not provided in the cited literature, the successful hydrogenation of a range of substituted acetophenone-derived N-methyl imines suggests that this methodology would be applicable.

Organocatalytic Enantioselective Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. mdpi.comresearchgate.net For the synthesis of chiral amines, chiral Brønsted acids, such as phosphoric acids, have been used to activate imines towards enantioselective reduction by a hydride donor, like a Hantzsch ester.

This strategy could be applied to the synthesis of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine by the reduction of the corresponding N-methyl imine. The chiral phosphoric acid would form a chiral ion pair with the protonated imine, guiding the hydride transfer from the Hantzsch ester to one face of the C=N double bond. Although this approach is well-established for a variety of imines, specific examples detailing its application to the synthesis of the target m-tolyl amine are not prevalent in the literature.

Biocatalytic and Enzymatic Routes for Enantiopure Amines

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. dtu.dknih.gov This approach is characterized by high selectivity, mild reaction conditions, and reduced environmental impact. dtu.dk Enzymes such as transaminases, amine dehydrogenases, and imine reductases are central to these methodologies. dtu.dknih.gov

The synthesis of the target secondary amine, this compound, can be effectively achieved in a two-step process involving the initial biocatalytic production of the primary amine precursor, (S)-1-(m-tolyl)ethan-1-amine, followed by a selective N-methylation step.

Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of the primary amine precursor from the prochiral ketone, 1-(m-tolyl)ethanone. These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with excellent stereoselectivity. nih.govnih.gov While wild-type transaminases may have limitations, protein engineering techniques like directed evolution and rational design have expanded their substrate scope to include bulkier aromatic compounds. nih.govrsc.orgdiva-portal.org By selecting an appropriate (S)-selective transaminase, 1-(m-tolyl)ethanone can be converted to (S)-1-(m-tolyl)ethan-1-amine with high enantiomeric excess. rsc.orgalmacgroup.comqub.ac.uk

Amine Dehydrogenases (AmDHs) represent another class of enzymes capable of synthesizing chiral amines. They catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govfrontiersin.org Similar to transaminases, AmDHs can be engineered to accept a wide range of substrates and provide high enantioselectivity, offering an alternative route to the key primary amine intermediate. nih.gov

Development of Novel and Green Synthetic Pathways

Traditional N-methylation methods often rely on hazardous and toxic reagents such as methyl iodide or dimethyl sulfate. chemrxiv.org Modern green chemistry seeks to replace these with more benign alternatives. Recent advancements include:

Catalytic N-methylation using Methanol: Methanol can serve as a green and cost-effective C1 source for methylation. Transition-metal catalysts, including those based on ruthenium or iridium, have been developed to facilitate the selective mono-N-methylation of primary amines using methanol, producing water as the only byproduct. acs.orgrsc.org

N-methylation using Carbon Dioxide: Carbon dioxide, a greenhouse gas, can be utilized as a renewable C1 feedstock for methylation reactions in the presence of a reducing agent like a hydrosilane. rsc.org

N-methylation using Formaldehyde (B43269): The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, has been updated with catalytic systems that use paraformaldehyde as the C1 source and greener reducing agents, such as polymethylhydrosiloxane (B1170920) (PMHS) catalyzed by copper hydride complexes. nih.gov

These novel pathways, combined with the initial biocatalytic step, create a highly efficient and environmentally responsible synthesis for this compound.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization and careful consideration of several factors. dtu.dk For the biocatalytic synthesis of the primary amine precursor, key parameters must be fine-tuned to maximize efficiency, yield, and economic viability. mdpi.com

Optimization of Biocatalytic Step: The performance of an enzymatic reaction is highly sensitive to its environment. Critical parameters that require optimization include:

Substrate Loading: Higher substrate concentrations are economically desirable but can lead to substrate inhibition or solubility issues.

Co-solvents: Organic co-solvents are often necessary to solubilize hydrophobic substrates like 1-(m-tolyl)ethanone, but they can impact enzyme activity and stability. researchgate.net

pH and Temperature: Every enzyme has an optimal pH and temperature range for maximum activity and stability. researchgate.net

Equilibrium Shift: Transamination reactions are often reversible. To drive the reaction toward product formation, strategies such as using a large excess of the amine donor or implementing systems for in situ removal of the ketone byproduct are employed. rsc.org

The table below illustrates typical parameters investigated during the process development for a transaminase-catalyzed reaction.

ParameterCondition 1Condition 2Outcome
Enzyme Loading 5% (w/v)10% (w/v)Higher loading increases reaction rate but also cost.
Substrate Loading 35 g/L50 g/LIncreased productivity at higher loading, potential for inhibition.
Temperature 40 °C45 °CHigher temperature can increase rate but may decrease enzyme stability. researchgate.net
pH 8.08.5Optimal pH balances enzyme activity and stability. researchgate.net

Scale-Up Challenges and Solutions: Scaling up biocatalytic processes presents several challenges: dtu.dk

Enzyme Stability: Maintaining enzyme activity over extended periods under industrial conditions is crucial. Enzyme immobilization on a solid support is a common strategy to enhance stability and enable easier recovery and reuse. nih.gov

Downstream Processing: The separation of the desired chiral amine from the reaction mixture, which contains the starting ketone, the amine donor, and the ketone byproduct, can be complex. dtu.dkresearchgate.net Efficient extraction or purification protocols are essential.

Cofactor Regeneration: Enzymes like amine dehydrogenases require expensive cofactors (e.g., NADPH). For a cost-effective process, in situ cofactor regeneration systems are necessary. nih.gov

Successfully addressing these optimization and scale-up considerations is vital for the development of a commercially viable and sustainable manufacturing process for this compound. ucl.ac.uk

Stereochemical Characterization and Purity Assessment of S N Methyl 1 M Tolyl Ethan 1 Amine

Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical. Chromatographic techniques are paramount for this purpose, offering high-resolution separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amines similar to (S)-N-Methyl-1-(m-tolyl)ethan-1-amine, polysaccharide-based CSPs are particularly effective. nih.gov

The separation is influenced by the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. chromatographyonline.comdoi.org The addition of small amounts of an acidic or basic additive can improve peak shape and resolution. chromatographyonline.com For the analysis of this compound, a systematic screening of different polysaccharide-based columns and mobile phase modifiers would be the standard approach to achieve baseline separation of the enantiomers.

Table 1: Representative Chiral HPLC Conditions for Phenylethylamine Analogs

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Note: These are typical starting conditions for method development for analogs like 1-phenylethylamine (B125046) and would be optimized for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another principal method for the enantiomeric separation of volatile chiral compounds. gcms.cz Given that N-methylated phenylethylamines are sufficiently volatile, direct analysis is often possible. However, derivatization is frequently employed to improve chromatographic properties and enantioselectivity. sigmaaldrich.com

The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. researchgate.net These phases create transient diastereomeric complexes with the enantiomers, allowing for their separation. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving resolution. sigmaaldrich.com For this compound, a column such as one based on a derivatized β-cyclodextrin would be a suitable starting point for method development. researchgate.netsigmaaldrich.com

Table 2: Illustrative Chiral GC Conditions for N-derivatized 1-Phenylethylamine

Parameter Condition
Chiral Stationary Phase Derivatized β-cyclodextrin (e.g., CHIRALDEX™ B-PM)
Oven Temperature 130 °C (Isothermal)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 250 °C
Carrier Gas Helium
Derivative N-acetyl or N-trifluoroacetyl

Note: Conditions are based on the analysis of the closely related 1-phenylethylamine and would require adaptation. sigmaaldrich.com

Derivatization with Chiral Reagents for Chromatographic Analysis

An alternative to using a chiral stationary phase is the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (either GC or HPLC). mdpi.com

A commonly used CDA for primary and secondary amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogs. mdpi.com The reaction of this compound with a single enantiomer of a CDA, for instance, (R)-Mosher's acid chloride, would yield a specific diastereomeric amide. If the amine sample contained some of the (R)-enantiomer, a second diastereomer would be formed. The ratio of these diastereomers, quantified by chromatography, directly corresponds to the enantiomeric excess of the original amine. Other reagents, such as N-trifluoroacetylproline anhydride, have also been examined for the derivatization of chiral amines for GC analysis. nih.govdocumentsdelivered.com

Spectroscopic Methods for Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers (purity), spectroscopic methods are essential for assigning the absolute stereochemistry (i.e., confirming whether the configuration is R or S).

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Chiral Shift Reagents, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce chemical shift non-equivalence, allowing for their differentiation. wikipedia.org

One approach is the use of chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Samarium) with chiral ligands. tcichemicals.comlibretexts.orgucl.ac.uk The CSR forms a transient complex with the amine, and the differing spatial arrangement of the two enantiomeric complexes leads to distinct chemical shifts for their respective protons. libretexts.org This allows for the direct integration of the signals to determine enantiomeric excess. wikipedia.org

Alternatively, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, as discussed previously. nih.gov These diastereomers will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F if the CDA contains fluorine, like Mosher's acid). wikipedia.orgfrontiersin.org The relative integrals of the diastereomer-specific peaks provide the enantiomeric ratio. bham.ac.uk Advanced 2D NMR techniques, such as COSY and NOESY, can be used to confirm the structure of the resulting diastereomers and, in some cases, help in assigning the absolute configuration based on through-bond and through-space correlations.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light. rsc.org A chiral molecule will absorb one polarization more than the other, resulting in a CD spectrum with positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of the molecule's absolute configuration and conformation. researchgate.net

For α-phenylethylamines and their derivatives, the electronic transitions of the aromatic ring give rise to characteristic CD signals. rsc.orgacs.org The spectrum of this compound would be expected to show Cotton effects corresponding to the π-π* transitions of the tolyl group. By comparing the experimentally obtained CD spectrum with that of structurally similar compounds of known configuration, or with spectra predicted by theoretical calculations, the absolute stereochemistry of the amine can be confidently assigned. researchgate.net Furthermore, the magnitude of the CD signal is proportional to the concentration and enantiomeric excess, allowing for quantitative purity assessment when a pure standard is available. nih.govnsf.gov

Table 3: Table of Compounds

Compound Name
This compound
(R)-N-Methyl-1-(m-tolyl)ethan-1-amine
1-phenylethylamine
Mosher's acid chloride
α-methoxy-α-(trifluoromethyl)phenylacetyl chloride

Crystallographic Analysis of Chiral Derivatives

Crystallographic analysis, specifically single-crystal X-ray diffraction, stands as a definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and the stereochemical arrangement of atoms.

For a chiral amine like this compound, direct crystallographic analysis can be challenging if the compound itself does not readily form high-quality single crystals. A common and effective strategy to overcome this is the preparation of a chiral derivative. This involves reacting the amine with a chiral resolving agent or an achiral derivatizing agent that introduces a chromophore or a group that facilitates crystallization. The resulting diastereomer or derivative is then crystallized and subjected to X-ray diffraction analysis.

The crystallographic data obtained would include precise bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. Crucially, for a chiral derivative, the analysis of the diffraction data using anomalous dispersion effects can establish the absolute configuration of all stereocenters within the molecule, thereby confirming the (S)-configuration of the original amine.

Advanced Applications of S N Methyl 1 M Tolyl Ethan 1 Amine in Organic Synthesis

As a Chiral Building Block for the Construction of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex molecule during a synthesis. This approach allows for the direct installation of a stereocenter, which is often a more efficient strategy than establishing chirality through asymmetric catalysis or resolution at a later stage. Amines like (S)-N-Methyl-1-(m-tolyl)ethan-1-amine are valuable as building blocks because the amine functionality provides a handle for further chemical transformations while its inherent chirality is transferred to the final product.

However, based on a comprehensive review of available literature, specific examples of this compound being used as a chiral building block in the total synthesis of complex organic molecules have not been prominently reported.

Role as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is a powerful method for controlling stereochemistry.

Control of Stereochemistry in Carbon-Carbon Bond Forming Reactions

Chiral amines are frequently used as auxiliaries by converting them into amides or imines. For amide-based auxiliaries, deprotonation alpha to the carbonyl group forms a chiral enolate, which then reacts with electrophiles from the less sterically hindered face, as directed by the auxiliary. Similarly, imines formed from the chiral amine and a carbonyl compound can control the facial selectivity of nucleophilic additions to the C=N bond. The steric and electronic properties of the auxiliary, such as the tolyl group in this compound, are critical for achieving high levels of diastereoselectivity.

Despite the well-established principles of this methodology, specific studies detailing the use of this compound as a chiral auxiliary in carbon-carbon bond-forming reactions, along with corresponding diastereomeric excess (d.e.) data, are not readily found in the surveyed scientific literature.

Influence on Stereoselective Additions and Cyclizations

The influence of chiral auxiliaries extends to stereoselective addition reactions, such as Michael additions, and various pericyclic reactions like Diels-Alder cycloadditions. In these cases, the auxiliary attached to the substrate enforces a specific conformation that differentiates the two faces of a prochiral center, leading to a preferred diastereomeric product.

While this is a common application for chiral amines, research explicitly demonstrating the efficacy of this compound in controlling stereoselectivity in addition and cyclization reactions could not be located in the available literature.

Function as a Chiral Ligand in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral ligands coordinate to a metal center to create a chiral environment that forces a reaction to proceed with a specific stereochemical outcome. The amine scaffold is a common feature in the design of privileged ligands.

Design and Synthesis of Novel Ligand Systems Based on the Amine Scaffold

The this compound framework is a suitable starting point for the synthesis of various types of chiral ligands, such as phosphine-amine, diamine, or salen-type ligands. The nitrogen atom can act as a coordination site, and the rest of the molecule can be functionalized to introduce other donor atoms (e.g., P, O, S, or another N) to create bidentate or tridentate chelating ligands. The stereocenter adjacent to the tolyl group is positioned to effectively influence the geometry of the resulting metal complex and, consequently, the stereoselectivity of the catalyzed reaction.

However, specific reports on the design and synthesis of novel ligand systems derived directly from this compound are not described in the reviewed literature.

Synthesis and Characterization of Metal Complexes Incorporating the Amine Ligand

Following the synthesis of a chiral ligand, the next step is its coordination to a suitable metal precursor (e.g., salts of rhodium, ruthenium, palladium, copper, or iridium) to form the active catalyst. Characterization of these metal complexes using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry is crucial to understand their structure, stability, and bonding, which provides insight into the mechanism of stereoselection.

A search for published studies on the synthesis and detailed characterization of metal complexes incorporating ligands specifically derived from this compound did not yield specific results.

Evaluation of Catalytic Performance in Asymmetric Transformations (e.g., Asymmetric Hydrogenation, Cross-Coupling)

Chiral amines such as this compound and its parent compound, (S)-1-(m-tolyl)ethanamine, serve as crucial precursors for the development of advanced catalysts for asymmetric transformations. These transformations are fundamental in modern organic synthesis for producing enantiomerically pure compounds, which are vital in the pharmaceutical and agrochemical industries. The steric and electronic properties of the tolyl group, combined with the chirality at the benzylic position, make these amines effective chiral auxiliaries or ligands in metal-catalyzed and organocatalytic reactions.

Asymmetric Hydrogenation

In asymmetric hydrogenation, chiral ligands derived from amines are used to create a chiral environment around a metal center (e.g., Palladium, Rhodium, Iridium, Nickel), enabling the enantioselective reduction of prochiral substrates like imines, ketones, and olefins. dicp.ac.cndicp.ac.cn While direct use of this compound as a ligand is less common, its structural motif is integral to the design of more complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

Research has demonstrated that palladium complexes with chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of activated imines, yielding chiral amines with excellent enantioselectivities (87-99% ee). dicp.ac.cn Similarly, nickel-catalyzed asymmetric hydrogenation has been successfully applied for the kinetic resolution of racemic cyclic N-sulfonylimines, achieving high selectivity factors and providing both the recovered starting material and the hydrogenation product with high enantiopurity. dicp.ac.cn Iridium(III) hydrido complexes have also been developed for the direct asymmetric hydrogenation of challenging substrates like N-methyl and N-alkyl imines. nih.gov The performance of these catalytic systems underscores the importance of the chiral amine backbone in achieving high levels of stereocontrol.

Interactive Data Table: Performance of Chiral Amine-Motif Catalysts in Asymmetric Hydrogenation This table summarizes representative results from studies on asymmetric hydrogenation using catalyst systems conceptually related to chiral amines.

Catalyst SystemSubstrate TypeProduct TypeConversion (%)Enantiomeric Excess (ee %)Source
Pd(CF₃CO₂)₂/(S)-SegPhosN-diphenylphosphinyl ketimineChiral Amine>9987-99 dicp.ac.cn
Pd(CF₃CO₂)₂/(S)-SynPhosN-tosylimineChiral Amine>9988-97 dicp.ac.cn
Ni-catalyst/(S,S)-Ph-BPECyclic N-sulfonylimineChiral Sulfonamide3698 (s=59.1) dicp.ac.cn
Ir(III)H ComplexN-Methyl IminesChiral Secondary Amine-Up to 96 nih.gov

Asymmetric Cross-Coupling

The development of organocatalysts has opened new avenues for asymmetric cross-coupling reactions. Chiral ammonium (B1175870) catalysts, which can be synthesized from amines like this compound, have been instrumental in promoting reactions such as the asymmetric cross-coupling of imines. researchgate.netnih.gov This method allows for the direct synthesis of valuable chiral vicinal diamines from readily available achiral precursors. researchgate.netnih.gov

In a notable development, a novel chiral ammonium catalyst enabled the unprecedented cross-coupling of ketimines and aldimines with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov The reaction proceeds efficiently with a very low catalyst loading (e.g., 0.5 mol%), demonstrating the high turnover number and efficiency of the catalyst. researchgate.netnih.gov The success of this transformation relied on the rational design of the catalyst, guided by studies of catalyst-substrate interactions, highlighting the direct role of the chiral amine-derived structure in orchestrating the stereochemical outcome. researchgate.net

Interactive Data Table: Performance in Catalytic Asymmetric Imine Cross-Coupling This table illustrates the effectiveness of a chiral organocatalyst in the synthesis of vicinal diamines.

NucleophileElectrophileCatalyst Loading (mol%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Source
KetimineAldimine0.5>95:592:8 researchgate.net

Chemical Derivatization and Functionalization for Diversified Applications

The synthetic versatility of this compound stems from its functional groups, which allow for a wide range of chemical derivatizations. These modifications are crucial for tuning its steric and electronic properties for specific applications, such as in catalysis, or for incorporating it as a chiral building block into larger, more complex molecules.

A primary derivatization is the N-methylation of the parent primary amine, (S)-1-(m-tolyl)ethanamine, to yield the title compound. This seemingly simple modification from a primary to a secondary amine significantly alters its reactivity, nucleophilicity, and steric profile, which can be advantageous in various synthetic contexts.

Further functionalization can be achieved through several pathways:

Imine Formation: The secondary amine can react with aldehydes and ketones to form iminium ions, which are versatile intermediates in organic synthesis. The parent primary amine readily forms stable imines, which are key substrates in asymmetric hydrogenation and cross-coupling reactions. dicp.ac.cnrsc.org

Amide Coupling: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields chiral amides. These amides can serve as chiral auxiliaries or as intermediates for further transformations.

N-Arylation/N-Alkylation: The nitrogen atom can undergo further substitution reactions, such as Buchwald-Hartwig amination, to introduce different aryl or alkyl groups, leading to a diverse library of chiral tertiary amines.

Incorporation into Heterocycles: The amine functionality is a key element in the synthesis of nitrogen-containing heterocycles. nih.gov For instance, derivatives of N-methyl amines can act as versatile building blocks, reacting with various electrophiles to construct highly functionalized heterocyclic systems that are prevalent in pharmacologically active compounds. nih.gov

These derivatization strategies allow for the tailored design of molecules based on the this compound scaffold for a broad spectrum of applications, from fine chemical synthesis to materials science.

Mechanistic Investigations and Theoretical Studies of Reactions Involving S N Methyl 1 M Tolyl Ethan 1 Amine

Elucidation of Reaction Mechanisms in Enantioselective Processes

The primary role of a chiral molecule like (S)-N-Methyl-1-(m-tolyl)ethan-1-amine in enantioselective processes is to create a diastereomeric interaction with a prochiral substrate, leading to a preferential formation of one enantiomer over the other. The elucidation of the mechanisms governing this selectivity involves a variety of experimental and theoretical techniques.

In many reactions, secondary amines function as nucleophiles. semanticscholar.org Mechanistic experiments can help determine the precise role of the amine. For instance, in transition-metal-catalyzed reactions, investigations may focus on whether the amine acts directly as a nucleophile or if it is involved in the formation of a catalytic intermediate. semanticscholar.orgnih.gov Deuterium-labeling studies are often employed to track the path of atoms throughout a reaction, providing insight into bond-forming and bond-breaking steps. nih.gov

Kinetic studies are also fundamental in determining the rate-limiting step of a reaction and understanding how the structure of the chiral amine influences the reaction rate. In enzyme-catalyzed reactions, for example, the transfer of a methyl group from a donor to a substrate is often the rate-limiting step, proceeding through an SN2 mechanism. nih.gov By analogy, in synthetic reactions involving this compound, understanding the kinetics helps to build a complete picture of the reaction's energy profile. The ultimate goal of these studies is to rationalize the observed stereochemical outcome by identifying the key diastereomeric transition states and understanding the energetic factors that favor one over the other.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful lens to view chemical reactions at a resolution unattainable by experimental methods alone. nih.gov Theoretical studies, particularly those employing quantum mechanical methods, are indispensable for analyzing the complex interactions that govern stereoselectivity in reactions involving this compound.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. nih.govresearchgate.net DFT methods are used to solve for the electron density of a system, from which various molecular properties can be derived. nih.gov For this compound, DFT calculations can provide fundamental insights into its behavior as a reactant, ligand, or catalyst.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to nucleophilic or electrophilic attack. These calculations are crucial for understanding how the molecule will interact with other reagents. researchgate.netscielo.br

Table 1: Representative Electronic Properties of this compound Calculated via DFT. (Illustrative data based on typical calculation outcomes).
PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates nucleophilic character, centered on the nitrogen lone pair.
LUMO Energy1.2 eVRelates to the ability to accept an electron.
HOMO-LUMO Gap7.0 eVSuggests high kinetic stability.
Dipole Moment1.1 DIndicates a moderate molecular polarity.

Molecules are not static entities; they exist as an ensemble of different spatial arrangements, or conformers, resulting from rotation around single bonds. nih.gov Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers for interconversion. For this compound, the relative orientation of the m-tolyl group, the N-methyl group, and the nitrogen lone pair significantly impacts its steric and electronic properties.

Computational methods can systematically explore the potential energy surface to locate various conformers and calculate their relative energies. researchgate.net The results of such an analysis are critical because the molecule's reactivity can be highly dependent on its preferred conformation. Stereoelectronic effects, which describe the influence of orbital orientations on molecular geometry and stability, are also crucial. For example, the orientation of the nitrogen lone pair relative to adjacent bonds can influence the molecule's nucleophilicity and its ability to coordinate to metal centers in catalytic applications.

Table 2: Relative Energies of Hypothetical Staggered Conformers of this compound. (Illustrative data).
ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
AAnti-periplanar arrangement of large groups0.0075.5
BGauche interaction between m-tolyl and N-methyl0.8515.8
CGauche interaction between other groups1.208.7

To understand and predict the outcome of a chemical reaction, it is essential to analyze its transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net In enantioselective reactions catalyzed or influenced by this compound, the chiral amine forces the reaction to proceed through two different, diastereomeric transition states for the formation of the two possible enantiomeric products.

DFT calculations are extensively used to locate the precise three-dimensional structures of these transition states and to compute their energies. semanticscholar.orgnih.gov The difference in the activation free energy (ΔΔG‡) between the two competing diastereomeric transition states is the origin of enantioselectivity. nih.gov A lower energy transition state corresponds to a faster reaction rate, leading to the major enantiomer. Analyzing the geometry of these transition states reveals the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-π stacking) that stabilize one transition state over the other, providing a detailed rationale for the observed stereochemical outcome. nih.gov

Table 3: Example of Calculated Activation Free Energies (ΔG‡) for Diastereomeric Transition States in a Hypothetical Reaction.
Transition StateLeads to ProductCalculated ΔG‡ (kcal/mol)
TS-R(R)-Product22.5
TS-S(S)-Product20.7

A primary goal of computational modeling in asymmetric synthesis is the a priori prediction of stereoselectivity. nih.govnih.gov By calculating the activation free energies of the competing transition states (as described in 5.2.3), the enantiomeric ratio (er) or enantiomeric excess (ee) of a reaction can be predicted with considerable accuracy. The relationship between the energy difference (ΔΔG‡) and the product ratio is defined by the Eyring equation.

This predictive power is invaluable, as it allows chemists to screen potential catalysts, substrates, and reaction conditions computationally before undertaking extensive experimental work. nih.gov Furthermore, data-driven approaches using machine learning are emerging as a complementary tool. nih.gov These models can be trained on datasets of experimental outcomes and computationally derived molecular descriptors to predict the enantioselectivity of new reactions, accelerating the discovery and optimization of stereoselective transformations. nih.gov

Table 4: Correlation between the Calculated Free Energy Difference (ΔΔG‡) of Diastereomeric Transition States and the Predicted Enantiomeric Ratio (er) at 298 K.
ΔΔG‡ (kcal/mol)Predicted Enantiomeric Ratio (Major:Minor)Predicted Enantiomeric Excess (% ee)
0.01:10%
0.52.3:140%
1.05.4:169%
1.410:182%
2.028:193%
3.0142:198.6%

Future Perspectives in the Research of S N Methyl 1 M Tolyl Ethan 1 Amine

Exploration of Emerging Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The traditional batch synthesis of chiral amines often faces challenges related to scalability, safety, and process control. rsc.org Emerging synthetic methodologies like flow chemistry and photoredox catalysis offer promising solutions to these limitations.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift in the synthesis of chiral amines. vapourtec.comwhiterose.ac.ukacs.org By conducting reactions in continuously flowing streams within a network of tubes or microreactors, this technology offers superior control over reaction parameters such as temperature, pressure, and reaction time. acs.org For the synthesis of (S)-N-Methyl-1-(m-tolyl)ethan-1-amine, flow chemistry could enable safer handling of hazardous reagents and intermediates, improve heat and mass transfer, and facilitate seamless integration of reaction and purification steps. vapourtec.com The implementation of immobilized enzymes or catalysts within flow reactors could further enhance productivity and catalyst recyclability. rsc.orgbohrium.com

Photoredox Catalysis: This branch of catalysis utilizes visible light to initiate redox reactions, offering a mild and efficient alternative to traditional methods that often require harsh reagents. acs.orgnih.gov In the context of synthesizing this compound, photoredox catalysis could be particularly valuable for the N-methylation step. acs.orgchemrxiv.orgchemrxiv.orgnih.gov Recent studies have demonstrated the use of photoredox systems for the N-methylation of amines using various methyl sources under mild conditions. acs.orgnih.gov This approach could lead to higher selectivity and reduced energy consumption compared to conventional methods.

Synthetic MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Flow Chemistry Enhanced safety, improved process control, scalability, integration of synthesis and purification. vapourtec.comacs.orgDevelopment of robust immobilized catalysts suitable for continuous flow, optimization of reactor design. rsc.org
Photoredox Catalysis Mild reaction conditions, high selectivity, reduced energy consumption, use of sustainable light energy. acs.orgnih.govDiscovery of novel photocatalysts, expansion of substrate scope for N-methylation. chemrxiv.orgchemrxiv.org

Development of Highly Efficient and Recyclable Catalytic Systems

The economic and environmental viability of synthesizing this compound heavily relies on the efficiency and recyclability of the catalysts employed.

Heterogeneous Catalysts: Supporting chiral catalysts on solid materials, such as polymers or silica, facilitates their separation from the reaction mixture and allows for repeated use. rsc.orgresearchgate.net Research in this area will likely focus on designing novel support materials and linkers that enhance catalyst stability and activity without compromising stereoselectivity. For the synthesis of this compound, the development of heterogeneous catalysts for asymmetric reductive amination would be a significant advancement.

Biocatalysis: Enzymes, such as transaminases and amine dehydrogenases, offer unparalleled stereoselectivity under mild reaction conditions. nih.govrsc.orgbohrium.comrsc.orgacs.org Future research will likely involve the engineering of these enzymes to improve their stability, substrate scope, and tolerance to industrial process conditions. nih.gov The development of co-immobilized multi-enzyme systems in a cascade fashion could streamline the synthesis of chiral amines from simple starting materials. rsc.orgacs.org

Catalytic SystemKey AdvantagesFuture Research Directions
Heterogeneous Catalysts Ease of separation, recyclability, suitability for continuous flow processes. rsc.orgresearchgate.netDesign of novel supports, improvement of catalyst stability and leaching resistance.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign. nih.govrsc.orgProtein engineering for enhanced stability and substrate scope, development of multi-enzyme cascades. nih.govacs.org

Advanced Analytical Techniques for In-Situ Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced analytical techniques that allow for real-time, in-situ monitoring are instrumental in achieving this.

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample withdrawal. spectroscopyonline.com This is particularly valuable for understanding the kinetics of fast reactions and for identifying transient intermediates.

Mass Spectrometry: In-situ mass spectrometry techniques, such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS), enable the direct monitoring of reaction progress and the identification of catalytic intermediates. uvic.ca This can provide invaluable insights into the catalytic cycle and help in the rational design of more efficient catalysts.

Chirality-Specific Analysis: The development of in-situ methods for monitoring enantiomeric excess is a key challenge. Techniques based on the chirality-induced spin selectivity (CISS) effect are emerging as promising tools for the real-time monitoring of chirality variations during a reaction. pku.edu.cn

Analytical TechniqueInformation ProvidedApplication in this compound Synthesis
In-Situ Spectroscopy (FTIR, Raman) Real-time concentration of species. spectroscopyonline.comKinetic analysis, reaction endpoint determination.
In-Situ Mass Spectrometry Identification of intermediates, reaction progress. uvic.caMechanistic studies, catalyst optimization.
Chirality-Induced Spin Selectivity (CISS) Real-time monitoring of chirality. pku.edu.cnIn-situ monitoring of enantioselectivity, optimization of asymmetric reactions.

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic processes. rsc.orgacs.orglongdom.org The synthesis of this compound is no exception, with future research focusing on more sustainable approaches.

Atom Economy: The development of catalytic routes that maximize the incorporation of all starting materials into the final product is a key goal. Biocatalytic cascades, for instance, can convert simple alcohols directly into chiral amines, with water as the only byproduct, thus exhibiting high atom economy. openaccessgovernment.org

Use of Renewable Feedstocks: Future research may explore the synthesis of this compound and its precursors from renewable resources. This would involve the development of novel catalytic transformations that can convert biomass-derived platform chemicals into the desired tolyl and ethylamine moieties.

Biodegradable Catalysts and Solvents: The use of enzymes as catalysts and the replacement of volatile organic solvents with greener alternatives, such as water or supercritical fluids, will continue to be a major focus. The development of chiral selectors for chromatography that are derived from renewable resources also aligns with the principles of green chemistry. longdom.org

Green Chemistry PrincipleApplication in this compound Research
High Atom Economy Development of catalytic cascades that minimize waste. openaccessgovernment.org
Use of Renewable Feedstocks Synthesis from biomass-derived starting materials.
Benign Catalysts and Solvents Application of biocatalysts and green solvents. longdom.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.